REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=2)=[CH:7][CH:6]=[CH:5][N:4]=1.[C:16](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:17]>ClCCl>[N:15]([C:11]1[CH:10]=[C:9]([C:8]2[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:13][N:12]=1)=[C:16]=[S:17]
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Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
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COC1=NC=CC=C1C1=CC(=NC=C1)N
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Name
|
|
Quantity
|
0.62 g
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Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 40° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
chromatographed (Biotage: 10-100% ethyl acetate/hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC=CC(=C1)C=1C(=NC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.9 mmol | |
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 71.8% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |